1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE
Description
1-(2-{BICYCLO[221]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-4-oxobutane-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-6-12(7-17)15(8-18,9-19)5-14(20)13-4-10-1-2-11(13)3-10/h1-2,10-13H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDFKPNYGPPVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)CC(C#N)(C#N)C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]hept-5-en-2-yl derivatives, which are then subjected to further reactions to introduce the oxobutane and tetracarbonitrile groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it valuable for the development of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure and functional groups interact with reagents and catalysts to facilitate various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing specific pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: This compound shares the bicyclic structure but differs in its functional groups.
Bicyclo[2.2.1]hept-2-en-5-one: Another similar compound with a different arrangement of functional groups.
5-Norbornene-2-carboxaldehyde: This compound has a similar bicyclic core but with an aldehyde group.
Uniqueness
1-(2-{BICYCLO[221]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is unique due to its combination of a bicyclic structure with multiple nitrile groups and an oxobutane moiety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
